molecular formula C13H10N2O7S B565207 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 CAS No. 1072125-53-1

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5

Cat. No.: B565207
CAS No.: 1072125-53-1
M. Wt: 343.321
InChI Key: NXJUSSNAIUIVKY-RALIUCGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 typically involves organic synthesis techniques. The process generally starts with the nitration of a phenoxybenzoic acid derivative, followed by sulfonation and subsequent deuterium exchange reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound is usually carried out through custom synthesis services offered by specialized chemical manufacturers. These processes are designed to meet high purity standards and are often tailored to the specific needs of research institutions .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism and interaction.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more precise analytical measurements and reduced interference from background signals in mass spectrometry .

Properties

IUPAC Name

3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJUSSNAIUIVKY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676071
Record name 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072125-53-1
Record name 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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